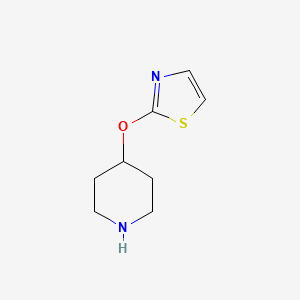

4-(1,3-Thiazol-2-yloxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-4-yloxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-3-9-4-2-7(1)11-8-10-5-6-12-8/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBBNNZJWXAIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,3 Thiazol 2 Yloxy Piperidine and Analogues

Established Synthetic Routes to the Core 4-(1,3-Thiazol-2-yloxy)piperidine Scaffold

The formation of the central ether linkage in this compound is a key synthetic step, achievable through several reliable methods.

Etherification and Nucleophilic Substitution Strategies

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including the target scaffold. masterorganicchemistry.comtcichemicals.comwikipedia.org This SN2 reaction typically involves the reaction of an alkoxide with an organohalide. wikipedia.org In the context of this compound synthesis, this translates to the reaction of a deprotonated 4-hydroxypiperidine (B117109) with a 2-halothiazole. The nitrogen on the piperidine (B6355638) ring is usually protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions.

The reaction begins with the deprotonation of N-Boc-4-hydroxypiperidine using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. tcichemicals.com This potent nucleophile then attacks the 2-halothiazole (e.g., 2-chlorothiazole (B1198822) or 2-bromothiazole) at the C2 position. The thiazole (B1198619) ring's C2 position is susceptible to nucleophilic substitution due to its electron-deficient nature. pharmaguideline.comchemicalbook.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of the desired ether linkage and a sodium halide salt as a byproduct. wikipedia.org Aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly employed for this transformation. masterorganicchemistry.com

Table 1: Williamson Ether Synthesis for this compound Scaffold

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| N-Boc-4-hydroxypiperidine | 2-Chlorothiazole | NaH | THF/DMF | N-Boc-4-(1,3-thiazol-2-yloxy)piperidine |

| N-Boc-4-hydroxypiperidine | 2-Bromothiazole | NaH | THF/DMF | N-Boc-4-(1,3-thiazol-2-yloxy)piperidine |

Mitsunobu Reaction Applications

The Mitsunobu reaction offers a mild and versatile alternative for forming the C-O bond in this compound, particularly when seeking to avoid the strongly basic conditions of the Williamson ether synthesis. nih.gov This reaction facilitates the coupling of a primary or secondary alcohol with an acidic pronucleophile, proceeding with a characteristic inversion of stereochemistry at the alcohol's chiral center. nih.gov

In this application, N-protected 4-hydroxypiperidine serves as the alcohol component. The acidic pronucleophile is 2-hydroxythiazole. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The process involves the activation of the alcohol by the PPh₃/DEAD reagent system, making the oxygen a good leaving group. Subsequent nucleophilic attack by the deprotonated 2-hydroxythiazole completes the ether formation. The mild conditions of the Mitsunobu reaction are compatible with a wide range of functional groups, making it a valuable tool in complex molecule synthesis. beilstein-journals.org

Table 2: Mitsunobu Reaction for this compound Scaffold

| Alcohol | Pronucleophile | Reagents | Solvent | Product |

|---|---|---|---|---|

| N-Boc-4-hydroxypiperidine | 2-Hydroxythiazole | PPh₃, DIAD/DEAD | THF, DCM | N-Boc-4-(1,3-thiazol-2-yloxy)piperidine |

Diversity-Oriented Synthesis for this compound Derivatives

To explore the structure-activity relationships of this compound class, methods that allow for the rapid generation of diverse analogues are essential. These strategies focus on introducing variety at different points of the molecular scaffold.

Multi-Component Reactions and Cycloaddition Approaches

Multi-component reactions (MCRs) and cycloaddition reactions are powerful strategies for building molecular complexity and generating libraries of compounds from simple starting materials. While not always directly yielding the final target, they are instrumental in creating substituted heterocyclic cores.

The Hantzsch thiazole synthesis, a classic MCR, involves the condensation of a thioamide with an α-haloketone to produce a substituted thiazole ring. wikipedia.org By varying these two components, a wide range of substituted 2-aminothiazoles or 2-functionalized thiazoles can be prepared, which can then be elaborated into the desired this compound derivatives.

Cycloaddition reactions also provide a robust entry into substituted thiazole systems. For instance, [2+2] cycloadditions involving a thiazole and an alkyne like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of pyridine (B92270) derivatives through a series of intermediates, demonstrating the reactivity of the thiazole ring. wikipedia.org

Functional Group Interconversions on the Piperidine Ring

Once the core this compound scaffold is assembled, further diversification can be achieved by modifying the piperidine ring. Typically, the synthesis starts with an N-protected piperidine, and the protecting group (e.g., Boc) is removed to liberate the secondary amine. This amine serves as a handle for a variety of functionalization reactions.

N-Alkylation: The secondary amine can be alkylated using various alkyl halides in the presence of a base to introduce different alkyl, benzyl, or other substituted groups onto the piperidine nitrogen.

N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives, introducing amide functionality. nih.gov

Reductive Amination: The piperidine nitrogen can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield N-substituted derivatives.

These reactions allow for the systematic exploration of the impact of the piperidine substituent on the molecule's properties. A variety of N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized using such methods before being coupled to other moieties. nih.gov

Table 3: Example Derivatization Reactions on the Piperidine Nitrogen

| Starting Material | Reagent | Reaction Type | Product Class |

|---|---|---|---|

| This compound | R-X (Alkyl halide), Base | N-Alkylation | N-Alkyl-4-(1,3-thiazol-2-yloxy)piperidines |

| This compound | R-COCl (Acyl chloride) | N-Acylation | N-Acyl-4-(1,3-thiazol-2-yloxy)piperidines |

| This compound | R-CHO (Aldehyde), NaBH(OAc)₃ | Reductive Amination | N-Alkyl-4-(1,3-thiazol-2-yloxy)piperidines |

Modifications on the Thiazole Moiety

The thiazole ring itself offers opportunities for functionalization. The electronic properties of the thiazole ring dictate the regioselectivity of these reactions. chemicalbook.com

Electrophilic Aromatic Substitution: The thiazole ring is subject to electrophilic substitution, with the C5 position being the most reactive site. pharmaguideline.comwikipedia.org Reactions such as halogenation (e.g., bromination or chlorination) can introduce substituents at this position, provided it is unsubstituted. pharmaguideline.comudayton.edu This allows for the introduction of atoms that can serve as handles for further cross-coupling reactions.

Lithiation and Subsequent Electrophilic Quench: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by a strong base like an organolithium reagent. pharmaguideline.com The resulting lithiated species is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce a wide range of substituents at the C2 position.

Synthesis of Substituted Thiazoles Pre-coupling: An alternative strategy is to synthesize a pre-functionalized thiazole ring and then attach it to the 4-hydroxypiperidine moiety. For example, various 2-amino- or 2-mercapto-1,3,4-thiadiazoles can be synthesized and subsequently alkylated or otherwise modified. mu-varna.bg Similarly, a range of 3-(Benzo[d]thiazol-2-yl)-2-(substituted aryl) thiazolidin-4-one derivatives have been synthesized through multi-step procedures, showcasing the chemical tractability of the thiazole core. nanobioletters.com

Advanced Synthetic Techniques for Analogues

The synthesis of analogues of this compound often requires advanced methodologies to achieve desired structural complexity and purity. These techniques offer greater control over the chemical architecture of the final products.

Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions are indispensable tools for forming the C-O bond between the piperidine and thiazole moieties. These reactions offer high efficiency and functional group tolerance.

The Ullmann condensation is a classical method for forming aryl ethers, which can be adapted for this synthesis. wikipedia.orgorganic-chemistry.orgnih.gov It typically involves the reaction of an alcohol (chiral 4-hydroxypiperidine) with an aryl halide (a 2-halothiazole) in the presence of a copper catalyst at elevated temperatures. wikipedia.orgiitk.ac.in Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands, which allow for milder reaction conditions and broader substrate scope. wikipedia.orgmdpi.com

The Buchwald-Hartwig amination , while primarily known for C-N bond formation, has been extended to C-O bond formation. wikipedia.orgorganic-chemistry.orgacsgcipr.org This palladium-catalyzed reaction can couple alcohols with aryl halides or triflates. wikipedia.org The use of specialized phosphine ligands is crucial for the success of these transformations, enabling the reaction to proceed under relatively mild conditions. wikipedia.orgorganic-chemistry.org

Comparison of Metal-Catalyzed C-O Coupling Reactions

| Reaction | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | High temperatures, polar solvents. wikipedia.org | Cost-effective catalyst. nih.gov | Harsh conditions, limited substrate scope in classical methods. wikipedia.org |

| Buchwald-Hartwig Coupling | Palladium (Pd) | Milder temperatures, various solvents, requires a phosphine ligand. wikipedia.orgorganic-chemistry.org | High functional group tolerance, broad substrate scope. wikipedia.orgresearchgate.net | Expensive catalyst and ligands, potential for catalyst contamination in the product. acsgcipr.org |

| Negishi Cross-Coupling | Nickel (Ni) or Palladium (Pd) | Involves an organozinc intermediate. nih.gov | Can be highly diastereoselective. nih.gov | Requires preparation of the organozinc reagent. |

Green Chemistry and Sustainable Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. nih.govbohrium.com This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govnih.gov

For the synthesis of this compound analogues, several green strategies can be implemented. The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. nih.govpetsd.orgresearchgate.netarkat-usa.org This technique has been successfully applied to the synthesis of various thiazole derivatives. nih.govpetsd.orgresearchgate.net

The choice of solvent is another critical aspect of green chemistry. Replacing hazardous solvents with more benign alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. bohrium.combepls.com One-pot, multi-component reactions are also highly desirable as they reduce the number of synthetic steps and purification procedures, thereby saving time, energy, and resources. acs.orgmdpi.comresearchgate.net

Furthermore, the development of reusable catalysts , such as silica-supported tungstosilisic acid or nickel ferrite (B1171679) nanoparticles, aligns with green chemistry principles by simplifying product purification and reducing waste. acs.orgmdpi.com There is also a growing interest in synthesizing key intermediates like piperidine from bio-renewable sources. rsc.org

Green Chemistry Strategies in Synthesis

| Strategy | Principle | Application Example |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions rapidly and efficiently. | Synthesis of 2-aminothiazoles in minutes with high yields. nih.govresearchgate.net |

| Use of Green Solvents | Replacing volatile organic compounds with less hazardous solvents like water or PEG. bohrium.com | Hantzsch thiazole synthesis in aqueous media. bepls.com |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce energy consumption. Use of reusable catalysts. | NiFe2O4 nanoparticles as a reusable catalyst for thiazole synthesis. acs.org |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Multi-component synthesis of substituted piperidines. researchgate.netajchem-a.com |

| Use of Renewable Feedstocks | Synthesizing starting materials from biological sources instead of fossil fuels. | Synthesis of piperidine from bio-renewable tetrahydrofurfurylamine. rsc.org |

Structure Activity Relationship Sar Investigations of 4 1,3 Thiazol 2 Yloxy Piperidine Scaffolds

Positional and Substituent Effects on Molecular Recognition

Molecular recognition, the specific interaction between molecules, is fundamental to the biological activity of the 4-(1,3-Thiazol-2-yloxy)piperidine scaffold. nih.gov The nature and position of substituents on both the piperidine (B6355638) and thiazole (B1198619) rings play a pivotal role in defining these interactions.

Impact of Piperidine Ring Substitutions

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a common fragment in pharmaceuticals due to its favorable pharmacological properties. ontosight.ai Substitutions on this ring can significantly alter the binding affinity and selectivity of the entire scaffold.

Research has shown that the nature and position of substituents on the piperidine ring are critical. For instance, in a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, substituting the piperidine ring was a key modification strategy. researchgate.net Comparison between a piperidine-substituted compound and its piperazine (B1678402) analogue revealed that the piperazine linker was preferred for higher binding activity at the human A2A adenosine (B11128) receptor. mdpi.com

Furthermore, the introduction of various substituents on the piperidine ring can modulate the compound's properties. For example, hydrophilic substituents with hydrogen bond donors or acceptors at the 4-position of a phenyl ring attached to the piperidine can enhance interactions with the target binding site. researchgate.net In contrast, hydrophobic substituents may lead to different activity profiles. researchgate.net The stereochemistry of these substitutions is also a critical factor, with different enantiomers often exhibiting distinct biological activities.

Table 1: Impact of Piperidine Ring Substitutions on Biological Activity

| Parent Scaffold | Piperidine Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|

| Thiazolo[5,4-d]pyrimidine | Benzyl group | Piperazine linker preferred over piperidine for hA2A AR binding. | mdpi.com |

| Thiazolo[5,4-d]pyrimidine | Phenyl ring with hydrophilic substituents (e.g., -SO2NH2, -COOH) | Strengthened interaction with the NNRTI binding site. | researchgate.net |

| Thiazolo[5,4-d]pyrimidine | Phenyl ring with hydrophobic substituent (e.g., -NO2) | Increased cytotoxicity compared to hydrophilic substitutions. | researchgate.net |

Influence of Thiazole Ring Modifications

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. Its planarity, electronic properties, and potential for hydrogen bonding make it a valuable component for engaging with biological targets. mdpi.com Modifications to this ring can fine-tune the electronic and steric properties of the entire scaffold.

The substitution pattern on the thiazole ring is a key determinant of biological activity. For instance, the presence of different groups at various positions of the thiazole ring can influence the molecule's interaction with enzymes or receptors. The thiazole moiety's rigidity and electronic characteristics contribute to favorable binding interactions. mdpi.com

Systematic modifications of the thiazole ring have been explored in various contexts. For example, in the development of antimicrobial agents, different substituents on the thiazole ring led to a range of activities against various bacterial and fungal strains. nih.gov These studies highlight the importance of exploring diverse substitutions to optimize the therapeutic potential of the scaffold.

Role of the Ether Linker in Scaffold-Target Interactions

The oxygen atom of the ether linker can act as a hydrogen bond acceptor, forming crucial interactions with the biological target. The conformational freedom around the C-O bonds of the ether linker allows the piperidine and thiazole rings to adopt optimal orientations for binding. Computational studies on related structures have shown that the energy profile of rotation around the C-O bond can be complex, with multiple low-energy conformations accessible. nih.gov

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of the this compound scaffold is a critical determinant of its biological activity. Conformational analysis helps in understanding the spatial arrangement of the piperidine and thiazole rings and how this arrangement affects interactions with a biological target.

The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov However, the presence of substituents can influence the equilibrium between different chair and boat conformations. nih.gov The orientation of the substituent on the piperidine ring (axial vs. equatorial) can have a profound impact on the molecule's shape and its ability to fit into a binding site. nih.govresearchgate.net

Computational methods, such as molecular mechanics and quantum mechanics calculations, are valuable tools for studying the conformational preferences of such scaffolds. nih.govnih.gov These studies can predict the most stable conformations and the energy barriers between them. For instance, the internal rotation around the C-O ether bond can be influenced by the nature of the force field used in the calculations, highlighting the complexity of accurately modeling these systems. nih.gov The conformational flexibility of the scaffold allows it to adapt to the shape of the binding pocket, a concept known as "induced fit."

Rational Design Principles Derived from SAR Studies

The insights gained from SAR studies provide a foundation for the rational design of new and improved analogs of the this compound scaffold. nih.govnih.gov By understanding which structural features are essential for activity and which can be modified, medicinal chemists can design molecules with enhanced potency, selectivity, and pharmacokinetic properties.

Key principles derived from SAR studies include:

Optimizing Piperidine Substituents: The size, polarity, and hydrogen-bonding capacity of substituents on the piperidine ring should be tailored to the specific target.

Fine-tuning Thiazole Modifications: The electronic properties of the thiazole ring can be modulated through substitution to enhance interactions such as pi-stacking and hydrogen bonding.

Conformational Control: Introducing conformational constraints, for example, by incorporating rigid linkers or bulky groups, can lock the molecule in a bioactive conformation, potentially increasing potency and reducing off-target effects.

A successful rational design approach often involves an iterative process of design, synthesis, and biological evaluation. By systematically exploring the chemical space around the this compound scaffold, it is possible to develop novel drug candidates with improved therapeutic profiles.

Computational Chemistry and Molecular Modeling of 4 1,3 Thiazol 2 Yloxy Piperidine Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of molecules. dntb.gov.ua For derivatives of the thiazole (B1198619) family, these calculations provide valuable information about molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and stability of the molecule. researchgate.net

Studies on related thiazole compounds have shown that the distribution of electron density can significantly influence their biological activity. researchgate.net For 4-(1,3-thiazol-2-yloxy)piperidine, theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attack, which is crucial for understanding its metabolic pathways and potential interactions with biological macromolecules. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -8.9 eV | Relates to electron-donating ability |

| LUMO Energy | 1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 10.1 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Influences solubility and binding |

Note: The values in this table are representative and based on calculations for similar heterocyclic systems.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. d-nb.inforesearchgate.net This method is widely applied to thiazole-containing compounds to understand their binding modes and affinities for various enzymes and receptors. nih.govresearchgate.net For this compound, docking studies can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. mdpi.com

The binding energy, calculated as a docking score, provides an estimate of the binding affinity. nih.gov These simulations can guide the design of more potent and selective inhibitors by identifying modifications to the ligand structure that could enhance binding. physchemres.org

Table 2: Representative Molecular Docking Results for a Thiazole Derivative

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase | -8.5 | Lys72, Glu91, Leu144 |

| Protease | -7.9 | Asp25, Gly27, Val82 |

| GPCR | -9.1 | Trp109, Phe189, Tyr288 |

Note: This table presents hypothetical docking data for a thiazole derivative to illustrate the type of information obtained from such studies.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into the conformational flexibility and stability of ligands and their complexes with proteins. nih.govresearchgate.net For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying low-energy conformations that are likely to be biologically active. researchgate.net

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking and reveal dynamic aspects of the interaction that are not captured by static models. rsc.org

Table 3: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Value/Setting |

| Force Field | AMBER, CHARMM, or GROMOS |

| Simulation Time | 100-500 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Solvent Model | Explicit (e.g., TIP3P water) |

Note: This table outlines common settings for MD simulations of small molecules in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For thiazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models. physchemres.org

These models use calculated molecular descriptors (e.g., steric, electrostatic, hydrophobic) to explain and predict the activity of new compounds. physchemres.org A robust QSAR model can be a valuable tool for prioritizing the synthesis of novel analogues of this compound with potentially improved activity. physchemres.org

Table 4: Relevant Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Molecular weight, volume, surface area |

| Topological | Connectivity indices, shape indices |

| Hydrophobic | LogP, polar surface area |

Note: This table lists common descriptors used in the development of QSAR models for drug-like molecules.

In Silico Prediction of Molecular Properties for Design Optimization

In silico tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.govijpsr.com For this compound, these predictions can help to identify potential liabilities early in the drug discovery process. researchgate.net

Parameters such as Lipinski's rule of five, aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition are commonly evaluated. biointerfaceresearch.com These predictions are crucial for optimizing the molecular design to achieve a favorable pharmacokinetic and safety profile. researchgate.net

Table 5: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Assessment |

| Molecular Weight | 184.25 g/mol | Favorable (Lipinski's rule) |

| LogP | 1.5 | Optimal for oral absorption |

| Aqueous Solubility | High | Good bioavailability expected |

| BBB Permeability | Low to moderate | CNS penetration potential |

| CYP2D6 Inhibition | Unlikely | Low risk of drug-drug interactions |

Note: These predicted values are based on computational models and general characteristics of similar heterocyclic compounds.

Medicinal Chemistry Design Strategies Utilizing the 4 1,3 Thiazol 2 Yloxy Piperidine Scaffold

Scaffold Hopping and Bioisosteric Replacement from and to Piperidine-Thiazole Frameworks

Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug discovery, aimed at identifying novel molecular architectures with improved pharmacological profiles. These approaches are particularly valuable for modifying the 4-(1,3-Thiazol-2-yloxy)piperidine framework to enhance properties such as potency, selectivity, and metabolic stability.

Strategies for Piperidine (B6355638) Bioisosteres

The piperidine ring, a ubiquitous feature in many pharmaceuticals, is frequently a target for bioisosteric replacement to optimize drug-like properties. nih.govnih.gov Bioisosteres of the piperidine moiety are designed to mimic its three-dimensional shape and vector projections of its substituents while altering physicochemical properties like lipophilicity, basicity, and metabolic stability. mykhailiukchem.org

One common strategy involves the use of spirocyclic systems, such as 2-azaspiro[3.3]heptane, which can improve solubility and reduce metabolic degradation compared to the parent piperidine-containing compound. mykhailiukchem.orgenamine.net Another approach is the replacement of the piperidine ring with other cyclic structures that maintain a similar spatial arrangement of functional groups. The goal of these replacements is often to reduce susceptibility to enzymatic degradation, a common metabolic pathway for piperidine-containing drugs. mykhailiukchem.org

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Piperidine | 2-Azaspiro[3.3]heptane | Improved solubility and metabolic stability. mykhailiukchem.orgenamine.net |

| Piperidine | Fused-pyrrolidines | Altered physicochemical properties and vector projections. nih.gov |

| Piperidine | Azetidine derivatives | Modification of basicity and lipophilicity. nih.gov |

This table outlines common bioisosteric replacements for the piperidine ring and the strategic rationale behind these modifications.

Thiazole (B1198619) Bioisosteric Transformations

The thiazole ring is a privileged structure in medicinal chemistry due to its diverse biological activities and its ability to engage in various molecular interactions. nih.gov Bioisosteric replacement of the thiazole moiety can lead to significant improvements in a compound's pharmacological profile.

Common bioisosteres for the thiazole ring include other five-membered heterocycles such as oxadiazoles, which can offer greater metabolic stability while mimicking the electronic and steric properties of the thiazole ring. researchgate.net For instance, 1,2,4-oxadiazoles have been successfully employed as bioisosteres for thiazoles in various drug discovery programs. researchgate.net The choice of bioisostere is often context-dependent, with subtle changes in the heterocyclic structure leading to profound differences in biological activity and selectivity. nih.gov

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| Thiazole | 1,2,4-Oxadiazole | Enhanced metabolic stability. researchgate.net |

| Thiazole | Imidazole | Altered hydrogen bonding capacity and electronic properties. nih.gov |

| Thiazole | Pyrazole | Modulation of receptor binding affinity and selectivity. nih.gov |

This table presents common bioisosteric replacements for the thiazole ring and their potential benefits in drug design.

Design of Chemical Probes and Enzyme Modulators based on the Scaffold

The this compound scaffold provides a versatile platform for the development of chemical probes and enzyme modulators. Its constituent piperidine and thiazole rings offer multiple points for chemical modification, allowing for the fine-tuning of binding affinity and selectivity.

Development of Target-Selective Ligands

The development of target-selective ligands is a critical aspect of modern drug discovery, aiming to minimize off-target effects and enhance therapeutic efficacy. The thiazole moiety, in particular, is a key component in many selective enzyme inhibitors. tandfonline.com For instance, derivatives of 2-aminothiazole have been investigated as inhibitors of urease, α-glucosidase, and α-amylase. vulcanchem.com

The design of selective ligands often involves the strategic placement of substituents on the thiazole and piperidine rings to exploit specific interactions within the target's binding site. Molecular modeling and structure-activity relationship (SAR) studies are instrumental in guiding these modifications to achieve high selectivity. mdpi.com

Exploration of Multi-Targeting Approaches

Complex diseases often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. The this compound scaffold is well-suited for the design of multi-target ligands due to the diverse biological activities associated with both piperidine and thiazole derivatives.

For example, thiazole-piperazine conjugates have been designed as multi-target agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation. nih.gov While not a direct analogue, this demonstrates the potential of combining these two heterocyclic systems to achieve a polypharmacological profile. The flexibility of the this compound scaffold allows for the incorporation of various pharmacophoric features to interact with multiple biological targets.

Modulation of Molecular Recognition and Selectivity through Scaffold Engineering

The ability of a drug molecule to selectively recognize and bind to its biological target is fundamental to its therapeutic effect. Scaffold engineering of the this compound framework allows for the precise modulation of molecular recognition and selectivity.

The thiazole ring plays a crucial role in molecular recognition through its unique electronic and hydrogen-bonding properties. mdpi.com Modifications to the substituents on the thiazole ring can significantly alter its interaction with target proteins. For example, the introduction of different aryl groups on the thiazole ring can influence its binding affinity and selectivity for various kinases. tandfonline.com

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Screening and Characterization Technologies

The evolution of drug discovery relies heavily on the ability to rapidly screen and characterize large numbers of compounds. For derivatives of the 4-(1,3-Thiazol-2-yloxy)piperidine scaffold, the integration of advanced technologies is pivotal for accelerating the identification of lead compounds.

High-Throughput Screening (HTS) methodologies are being employed to evaluate extensive libraries of thiazole-piperidine analogs against a wide array of biological targets. frontiersin.orgresearchgate.net This approach allows for the rapid identification of "hit" compounds with desired biological activity. For instance, HTS has been successfully used to screen for anti-cryptosporidium compounds and dual inhibitors of EGFR/HER2 kinases, demonstrating its utility in identifying novel therapeutic leads from diverse chemical libraries. frontiersin.orgresearchgate.net

Computational Screening and Molecular Docking have become indispensable tools. These in silico methods predict the binding affinity and interaction of molecules with specific protein targets, enabling a more rational design of derivatives. nih.govnih.gov By simulating how analogs of this compound might interact with a target's active site, researchers can prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources. nih.gov

Advanced Spectroscopic and Chromatographic Techniques are crucial for the unambiguous characterization of newly synthesized compounds. Techniques such as high-resolution mass spectrometry (HRMS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the precise chemical structure of complex thiazole (B1198619) derivatives. utmb.edu These methods provide detailed information about molecular weight, elemental composition, and the connectivity of atoms within the molecule.

| Technology | Application in Piperidine-Thiazole Research | Key Advantages |

|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen large libraries of derivatives against biological targets. | Speed, efficiency in hit identification. frontiersin.orgresearchgate.net |

| Molecular Docking | Predict binding modes and affinities with protein targets in silico. nih.gov | Rational drug design, cost-effectiveness. nih.gov |

| NMR Spectroscopy (1H, 13C) | Elucidate the detailed chemical structure and stereochemistry. utmb.edu | Precise structural confirmation. |

| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular formula and identify fragments. | Accurate mass determination. |

Exploration of Novel Chemical Space within Piperidine-Thiazole Architectures

To enhance the therapeutic potential and overcome limitations of existing molecules, researchers are actively exploring new chemical space around the core this compound scaffold. This involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies are fundamental to this exploration. By synthesizing a series of related compounds with specific modifications, researchers can determine which parts of the molecule are essential for its biological activity. For example, studies on related piperidine-based compounds have shown that stereochemistry and the nature of substituents on the piperidine (B6355638) ring can dramatically influence potency and selectivity for different biological targets. mdpi.com Similarly, modifying the thiazole ring or the linker between the two heterocyclic systems can lead to significant changes in activity. spirochem.com

Scaffold Hopping is another advanced technique where the core structure (scaffold) is replaced with a chemically different one that maintains a similar three-dimensional arrangement of key functional groups. nih.gov This can lead to the discovery of entirely new classes of compounds with improved properties or novel intellectual property positions. nih.gov

| Exploration Strategy | Description | Example Application |

|---|---|---|

| Structure-Activity Relationship (SAR) | Systematic modification of a molecule to understand the relationship between its structure and biological activity. mdpi.com | Varying substituents on the piperidine ring to optimize transporter inhibition. mdpi.com |

| Bioisosteric Replacement | Substituting atoms or groups with others that have similar properties to enhance potency or pharmacokinetics. researchgate.netnih.gov | Introducing different heterocycles to improve antifungal activity in piperidinyl thiazoles. |

| Scaffold Hopping | Replacing the central molecular framework with a different one while preserving key binding elements. nih.gov | Discovering new chemotypes with similar biological profiles but different core structures. |

Development of Innovative Synthetic Methodologies for Scaffold Diversification

The ability to efficiently synthesize a wide variety of analogs is crucial for exploring the chemical space of the this compound scaffold. Modern organic synthesis is focused on developing more efficient, versatile, and sustainable methods.

Diversity-Oriented Synthesis (DOS) aims to create structurally diverse and complex molecules from simple starting materials in a few steps. lincoln.ac.uk This approach is particularly valuable for generating large compound libraries for HTS. Strategies for the DOS of substituted piperidines have been developed, allowing for the controlled synthesis of various stereoisomers, which is critical for detailed SAR studies. lincoln.ac.uk

Combinatorial Chemistry and Parallel Synthesis are techniques that enable the rapid synthesis of large numbers of related compounds simultaneously. utmb.edu By combining different building blocks in a systematic way, chemists can quickly generate a library of derivatives based on the this compound scaffold. This method has been used to create libraries of piperazine-tethered thiazole compounds to screen for antiplasmodial activity. utmb.edu

Development of Novel Catalytic Systems and Multicomponent Reactions (MCRs) is another key area. New catalysts can enable previously difficult or impossible chemical transformations, often with higher efficiency and selectivity. MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient for building molecular complexity quickly. nih.gov These innovative reactions can provide rapid access to novel tetrazole-based scaffolds and other complex heterocyclic systems, which could be applied to the synthesis of piperidine-thiazole derivatives. nih.gov Microwave-assisted synthesis has also emerged as a technique to accelerate reactions and produce cleaner products.

The continued advancement in these research frontiers holds great promise for the future of this compound and its derivatives. By combining high-tech screening, rational design, and innovative synthesis, the scientific community is well-positioned to develop new and effective therapeutic agents based on this versatile chemical scaffold.

Q & A

Q. Table 1. Comparative Receptor Binding Affinities of Selected Analogs

| Compound Modification | 5-HT2A Ki (nM) | D2 Ki (nM) | Reference |

|---|---|---|---|

| 4-(4-Fluorobenzoyl)piperidine | 1.2 | 85 | |

| 4-(Thiazol-2-yloxy)piperidine | 8.5 | 320 | |

| 4-(4-Chlorophenyl)piperidine | 15.7 | 210 |

Q. Table 2. Optimized Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 0–5°C (slow addition) | ↑ Purity |

| NaOH Concentration | 2.5–3.0 M | ↑ Conversion |

| Solvent | Anhydrous DCM | ↓ Side Reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.